molecular formula C9H5ClFNOS B13029396 5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one

5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one

Katalognummer: B13029396
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: IXNHDIHWJDQQPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one is a heterocyclic compound that contains both chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one typically involves the reaction of 3-fluoroaniline with chlorothiocarbonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted isothiazolones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-fluorophenyl)isothiazol-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-chloro-2-phenylisothiazol-3(2H)-one: Lacks the fluorine atom, which can influence its chemical properties and applications.

    5-chloro-2-(4-fluorophenyl)isothiazol-3(2H)-one: The position of the fluorine atom is different, which can alter its interactions and effects.

Uniqueness

5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one is unique due to the presence of both chlorine and fluorine atoms in specific positions on the isothiazolone ring. This unique structure can result in distinct chemical reactivity and biological activities compared to similar compounds.

Eigenschaften

Molekularformel

C9H5ClFNOS

Molekulargewicht

229.66 g/mol

IUPAC-Name

5-chloro-2-(3-fluorophenyl)-1,2-thiazol-3-one

InChI

InChI=1S/C9H5ClFNOS/c10-8-5-9(13)12(14-8)7-3-1-2-6(11)4-7/h1-5H

InChI-Schlüssel

IXNHDIHWJDQQPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)N2C(=O)C=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.